molecular formula C7H5BrF3N B8814352 3-Bromo-4-methyl-5-(trifluoromethyl)pyridine

3-Bromo-4-methyl-5-(trifluoromethyl)pyridine

Cat. No. B8814352
M. Wt: 240.02 g/mol
InChI Key: YEDMGKGPQYUOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methyl-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3N and its molecular weight is 240.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-methyl-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methyl-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-4-methyl-5-(trifluoromethyl)pyridine

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

3-bromo-4-methyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c1-4-5(7(9,10)11)2-12-3-6(4)8/h2-3H,1H3

InChI Key

YEDMGKGPQYUOJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-Butyl Lithium (1.9 mL, 3.044 mmol) was added to a solution of DIPA (335.7 mg, 3.318 mmol) in THF (6 mL) at −78° C. The reaction mixture was stirred at −10° C. for 10 minutes. This was followed by the addition of 3-bromo-5-trifluoromethyl-pyridine (500 mg, 2.212 mmol) in THF (3 mL) at −100° C. The reaction mixture was stirred for a further 15 minutes at −90° C. and was followed by the addition of methyl iodide (557.0 mg, 3.924 mmol) in THF (2 mL) at −78° C. with stirring over a period of 30 minutes. The reaction was monitored by TLC (5% ethyl acetate in hexane). The reaction mixture was quenched with aqueous NaHCO3 solution and extracted with ethyl acetate (100 mL). The organic layer was dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (2% ethylacetate in hexane) afforded 95 mg of the product (17.92% yield). LCMS: m/z=239.8 (M+1)
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
557 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
17.92%

Synthesis routes and methods II

Procedure details

Butyl Lithium (1.9 mL, 3.044 mmol) was added to a solution of DIPA (335.7 mg, 3.318 mmol) in THF (6 mL) at −78° C. The reaction mixture was stirred at −10° C. for 10 minutes. This was followed by the addition of 3-bromo-5-trifluoromethyl-pyridine (500 mg, 2.212 mmol) in THF (3 mL) at −100° C. The reaction mixture was stirred for a further 15 minutes at −90° C. and was followed by the addition of methyl iodide (557.0 mg, 3.924 mmol) in THF (2 mL) at −78° C. with stirring over a period of 30 minutes. The reaction was monitored by TLC (5% ethylacetate in hexane). The reaction mixture was quenched with aqueous NaHCO3 solution and extracted with ethylacetate (100 mL). The organic layer was dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (2% ethylacetate in hexane) afforded 95 mg of the product (17.92% yield).
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
557 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
17.92%

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